molecular formula C15H27NO5 B13430255 1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid

1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid

Cat. No.: B13430255
M. Wt: 301.38 g/mol
InChI Key: SWZOQAGVRGQLDV-UHFFFAOYSA-N
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Description

1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid is a chemical compound with the molecular formula C15H27NO5 and a molecular weight of 301.379 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with hydroxy and ethyl ester groups. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol with butanedioic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The process ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid involves its ability to scavenge reactive oxygen species (ROS) and reduce oxidative damage. The hydroxy group in the piperidine ring plays a crucial role in this process by donating electrons to neutralize free radicals . This compound also interacts with various molecular targets and pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid is unique due to its specific ester linkage and the presence of both hydroxy and piperidine groups. This combination provides enhanced stability and reactivity, making it suitable for a wide range of applications .

Properties

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

4-[2-(4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)ethoxy]-4-oxobutanoic acid

InChI

InChI=1S/C15H27NO5/c1-14(2)9-11(17)10-15(3,4)16(14)7-8-21-13(20)6-5-12(18)19/h11,17H,5-10H2,1-4H3,(H,18,19)

InChI Key

SWZOQAGVRGQLDV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1CCOC(=O)CCC(=O)O)(C)C)O)C

Origin of Product

United States

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